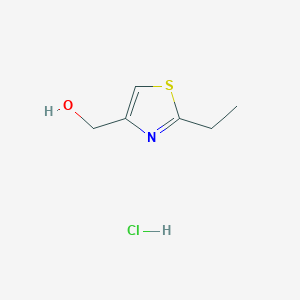amine hydrobromide CAS No. 1609403-85-1](/img/structure/B3060050.png)
[2-(4-Fluorophenyl)ethyl](3-pyridinylmethyl)amine hydrobromide
説明
“2-(4-Fluorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609403-85-1 . It has a molecular weight of 311.2 and its IUPAC name is 2-(4-fluorophenyl)-N-(3-pyridinylmethyl)ethanamine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H15FN2.BrH/c15-14-5-3-12(4-6-14)7-9-17-11-13-2-1-8-16-10-13;/h1-6,8,10,17H,7,9,11H2;1H . This code provides a unique representation of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Efficient PFAS Removal by Amine-Functionalized Sorbents
Research has highlighted the utility of amine-containing sorbents, including compounds similar to "2-(4-Fluorophenyl)ethylamine hydrobromide," in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. A critical review underscores the effectiveness of these sorbents in treating municipal water and wastewater at low PFAS concentrations, emphasizing electrostatic interactions, hydrophobic interactions, and sorbent morphology as key factors in PFAS removal. The development and application of amine-containing sorbents offer an alternative solution to PFAS control, suggesting a promising area of environmental application for such compounds (Ateia et al., 2019).
Synthesis of Heterocyclic Aromatic Amines
The synthesis of heterocyclic aromatic amines (HAAs) is a significant area of research due to their implications in food safety and cancer research. Studies have provided comprehensive insights into the formation, mitigation, metabolism, and risk assessment of HAAs during food processing and dietary intake. This research area is crucial for understanding how compounds such as "2-(4-Fluorophenyl)ethylamine hydrobromide" interact in biological systems and contribute to potential health risks, highlighting the importance of mitigating HAAs in food products for safety concerns (Xiaoqian Chen et al., 2020).
Fluorinated Pyrimidines in Cancer Treatment
Another notable application involves the use of fluorinated pyrimidines in cancer treatment. Research reviews the contributions of fluorine chemistry to the precise use of fluorinated pyrimidines, such as 5-Fluorouracil, in treating cancer. This includes methods for synthesis, incorporation of isotopes for studying metabolism and biodistribution, and insights into how these compounds impact nucleic acid structure and dynamics. The role of similar compounds in inhibiting various enzymes critical to cancer progression underscores the therapeutic potential of fluorinated compounds in oncology (Gmeiner, 2020).
Safety and Hazards
特性
IUPAC Name |
2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2.BrH/c15-14-5-3-12(4-6-14)7-9-17-11-13-2-1-8-16-10-13;/h1-6,8,10,17H,7,9,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDZURHYACQMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC2=CC=C(C=C2)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609403-85-1 | |
| Record name | 3-Pyridinemethanamine, N-[2-(4-fluorophenyl)ethyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



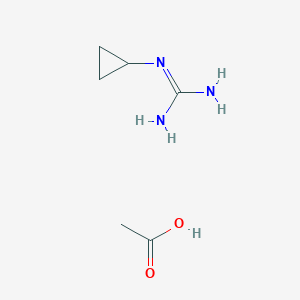






![3-Methyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B3059980.png)
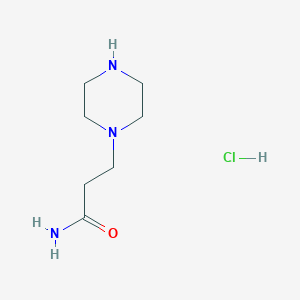

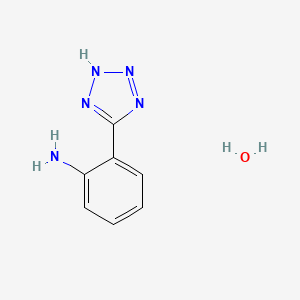
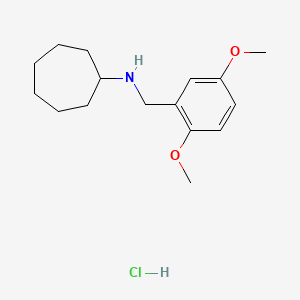
![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid hydrate](/img/structure/B3059986.png)
